4-methyl-N-(2-{(E)-[(2-methyl-4-oxoquinazolin-3(4H)-yl)imino]methyl}phenyl)benzenesulfonamide
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Overview
Description
4-METHYL-N~1~-[2-({[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENYL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a quinazolinyl group, a benzenesulfonamide moiety, and various methyl and oxo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N~1~-[2-({[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methyl-4-oxo-3(4H)-quinazoline with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with a benzenesulfonamide derivative under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N~1~-[2-({[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-METHYL-N~1~-[2-({[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENYL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes[][3].
Mechanism of Action
The mechanism of action of 4-METHYL-N~1~-[2-({[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The quinazolinyl group is known to interact with nucleic acids and proteins, potentially leading to the inhibition of DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
4-METHYL-N~1~-[2-({[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENYL]-1-BENZENESULFONAMIDE: shares structural similarities with other sulfonamides and quinazoline derivatives.
Sulfonamides: Known for their antibacterial properties and use in treating infections.
Quinazoline Derivatives: Often explored for their anticancer and anti-inflammatory activities.
Uniqueness
What sets 4-METHYL-N~1~-[2-({[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENYL]-1-BENZENESULFONAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C23H20N4O3S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-methyl-N-[2-[(E)-(2-methyl-4-oxoquinazolin-3-yl)iminomethyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H20N4O3S/c1-16-11-13-19(14-12-16)31(29,30)26-21-9-5-3-7-18(21)15-24-27-17(2)25-22-10-6-4-8-20(22)23(27)28/h3-15,26H,1-2H3/b24-15+ |
InChI Key |
DYDXMIZKDXWQKU-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=N/N3C(=NC4=CC=CC=C4C3=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NN3C(=NC4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
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